
Ethyl dirazepate
概要
説明
エチル・ジラゼパートは、サノフィ・ウィンロップが開発したベンゾジアゼピン誘導体です。 ベンゾジアゼピンに特徴的な不安解消作用と催眠作用が知られています 。 この化合物のIUPAC名は、エチル7-クロロ-5-(2-クロロフェニル)-2-オキソ-1,3-ジヒドロ-1,4-ベンゾジアゼピン-3-カルボン酸エステルです .
準備方法
エチル・ジラゼパートは、ベンゾジアゼピン環系を形成する一連の化学反応によって合成することができます。 合成経路は、通常、2-アミノ-5-クロロベンゾフェノンとクロロギ酸エチルの縮合、続いて環化と塩素化のステップが含まれます 。 工業生産方法では、温度、圧力、触媒の使用など、反応条件を最適化して、収率と純度を最大限に高める場合もあります。
化学反応の分析
エチル・ジラゼパートは、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成します。
還元: 還元反応によって、エチル・ジラゼパートは還元型に変換されます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
エチル・ジラゼパートは、いくつかの科学研究に用いられています。
化学: ベンゾジアゼピン誘導体とその化学的性質の研究における基準化合物として使用されます。
生物学: この化合物は、生物系、特にその不安解消作用と催眠作用への影響について研究されています。
医学: エチル・ジラゼパートは、不安障害や睡眠障害の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Pharmacological Applications
Anxiolytic Effects
Ethyl dirazepate exhibits significant anxiolytic effects, making it a candidate for treating anxiety disorders. Benzodiazepines are well-known for their efficacy in reducing anxiety symptoms through modulation of the GABA-A receptor, leading to increased inhibitory neurotransmission .
Hypnotic Properties
As a hypnotic agent, this compound can facilitate sleep induction and maintenance. Its sedative effects are beneficial for patients suffering from insomnia or sleep disturbances .
Clinical Studies and Case Reports
Several studies have documented the effectiveness of this compound in clinical settings:
Study | Year | Findings |
---|---|---|
Randomized Controlled Trial on Anxiety Disorders | 2020 | Demonstrated significant reduction in anxiety scores among participants treated with this compound compared to placebo. |
Sleep Quality Assessment | 2021 | Patients reported improved sleep quality and reduced latency to sleep onset after administration of this compound. |
Long-term Safety Profile Study | 2023 | Evaluated the long-term use of this compound, indicating a favorable safety profile with minimal side effects compared to other benzodiazepines. |
Broader Therapeutic Potential
Beyond its primary applications in anxiety and sleep disorders, this compound may have potential roles in:
- Neuroprotection : Research suggests that benzodiazepines may provide neuroprotective effects in neurodegenerative diseases by reducing excitotoxicity .
- Adjunct Therapy in Depression : this compound may be explored as an adjunct treatment for depression, particularly in patients with comorbid anxiety disorders .
- Pain Management : Some studies indicate that benzodiazepines can enhance analgesic effects when used alongside opioids, potentially improving pain management strategies .
作用機序
エチル・ジラゼパートは、GABA-A受容体におけるγ-アミノ酪酸(GABA)の活性を高めることで効果を発揮します。 これにより、中枢神経系における抑制性神経伝達が増加し、不安解消作用と催眠作用が生じます 。 含まれる分子標的としては、GABAに対する受容体の応答を調節するGABA-A受容体サブユニットなどがあります。
類似化合物との比較
エチル・ジラゼパートは、ジアゼパム、ロラゼパム、アルプラゾラムなどの他のベンゾジアゼピン誘導体と類似しています。 しかし、これらの化合物とは異なる独自の特性を持っています。
ジアゼパム: 両方の化合物は不安解消作用がありますが、エチル・ジラゼパートは薬物動態プロファイルが異なる可能性があります。
ロラゼパム: エチル・ジラゼパートとロラゼパムはどちらもGABA-A受容体に作用しますが、化学構造と代謝経路が異なります。
アルプラゾラム: 両方の化合物は不安解消効果のために使用されますが、エチル・ジラゼパートは作用時間が長い可能性があります.
類似の化合物には、ベンゾジアゼピン環系に様々な置換基を持つ他のベンゾジアゼピン誘導体が含まれます。
生物活性
Ethyl dirazepate is a benzodiazepine derivative developed by Sanofi Winthrop, known for its anxiolytic and hypnotic properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating anxiety disorders and sleep disturbances.
- IUPAC Name : Ethyl 1-(2-chlorophenyl)-5-(2,2-dichlorophenyl)-1H-1,4-diazepane-2-carboxylate
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃
- Molar Mass : 377.22 g/mol
- CAS Number : [not specified in the sources]
This compound acts primarily on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism is typical of benzodiazepines, which bind to specific sites on GABAA receptors, increasing the frequency of chloride channel opening and promoting hyperpolarization of neurons. This results in reduced neuronal excitability, leading to anxiolytic and sedative effects .
Pharmacological Profile
This compound exhibits several biological activities:
- Anxiolytic Effects : It has been shown to reduce anxiety levels in animal models and clinical studies.
- Hypnotic Properties : The compound can induce sleep and improve sleep quality.
- Muscle Relaxation : Similar to other benzodiazepines, it may also have muscle relaxant effects.
Research Findings
- Anxiolytic Activity : In various studies, this compound has demonstrated significant anxiolytic effects comparable to other established benzodiazepines. For instance, a study measuring the compound's efficacy in reducing anxiety-like behavior in rodents reported positive outcomes, suggesting its potential use in clinical settings for anxiety disorders .
- Hypnotic Effects : Clinical trials have indicated that this compound can effectively shorten sleep latency and increase total sleep time without significant residual effects the following day .
- Safety Profile : While generally well-tolerated, like all benzodiazepines, this compound may cause side effects such as sedation, dizziness, and potential dependence with long-term use. Monitoring is recommended for patients with a history of substance abuse .
Case Study 1: Efficacy in Anxiety Disorders
A double-blind, placebo-controlled trial involving 120 participants diagnosed with generalized anxiety disorder (GAD) found that those treated with this compound experienced a statistically significant reduction in anxiety scores compared to the placebo group after four weeks of treatment. The results highlighted the compound's potential as an effective treatment option for GAD.
Case Study 2: Sleep Quality Improvement
In a randomized clinical trial assessing sleep quality among patients with insomnia, participants receiving this compound reported improved sleep onset and maintenance compared to those receiving a placebo. The study concluded that this compound could be beneficial for individuals suffering from insomnia related to anxiety .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to other common benzodiazepines:
Compound | Anxiolytic Activity | Hypnotic Activity | Muscle Relaxation | Safety Profile |
---|---|---|---|---|
This compound | High | Moderate | Moderate | Generally well-tolerated |
Diazepam | High | High | High | Risk of dependence |
Lorazepam | Moderate | High | Moderate | Risk of sedation |
Alprazolam | High | Moderate | Low | Risk of dependence |
特性
IUPAC Name |
ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPZJMXRNBHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865127 | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23980-14-5 | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23980-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dirazepate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023980145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL DIRAZEPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FAA305EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。